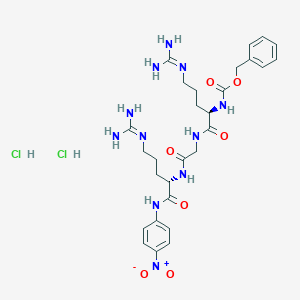

Z-D-Arg-Gly-Arg-pNA . 2 HCl

概要

説明

準備方法

合成経路と反応条件: Z-D-Arg-Gly-Arg-pNA (塩酸塩) の合成には、保護されたアミノ酸とペプチドのカップリングが含まれます。このプロセスは、通常、ベンジルオキシカルボニル (Z) などの適切な保護基を用いたアミノ基の保護から始まります。 保護されたアミノ酸は、その後、ジシクロヘキシルカルボジイミド (DCC) または N,N'-ジイソプロピルカルボジイミド (DIC) などの試薬を用いて、1-ヒドロキシベンゾトリアゾール (HOBt) または 1-ヒドロキシ-7-アザベンゾトリアゾール (HOAt) などの触媒の存在下でカップリングされます .

工業的生産方法: Z-D-Arg-Gly-Arg-pNA (塩酸塩) の工業的生産は、同様の合成経路に従いますが、より大規模です。 このプロセスには、自動ペプチド合成装置と、高純度と高収率を確保するための高速液体クロマトグラフィー (HPLC) などの大規模精製技術が含まれます .

化学反応の分析

反応の種類: Z-D-Arg-Gly-Arg-pNA (塩酸塩) は、主に第Xa因子によって触媒される加水分解反応を受けます。 この酵素は、Arg-Gly-Arg ペプチド配列を切断して、比色的に定量できる p-ニトロアニリド (pNA) を放出します .

一般的な試薬と条件: 加水分解反応には、第Xa因子の存在が必要で、通常は生理的 pH (約 7.4) の緩衝水溶液中で行われます。 この反応は、pNA の放出に対応する 405 nm での吸光度の測定によってモニタリングされます .

主な生成物: 加水分解反応の主な生成物は、比色的に検出可能な黄色い化合物である p-ニトロアニリド (pNA) です .

科学研究への応用

Z-D-Arg-Gly-Arg-pNA (塩酸塩) は、生化学や医学の分野で広く使用されています。 この化合物の主な用途は、血液凝固とその関連障害の研究に不可欠な第Xa因子活性の測定のための発色基質としてです . この化合物は、抗凝固薬の開発と、さまざまな生物学的プロセスにおけるプロテアーゼ活性の調査にも使用されます .

科学的研究の応用

Biochemical Assays

Chromogenic Substrate for Factor Xa

Z-D-Arg-Gly-Arg-pNA serves as a chromogenic substrate for Factor Xa, an essential enzyme in the coagulation cascade. The compound contains the Arg-Gly-Arg sequence, which is specifically cleaved by Factor Xa, resulting in the release of p-nitroanilide (pNA). This cleavage can be quantitatively measured through colorimetric detection at 405 nm, providing a reliable method for assessing Factor Xa activity in various biological samples .

Clinical Research

Studying Coagulation Disorders

The ability of Z-D-Arg-Gly-Arg-pNA to measure Factor Xa activity makes it invaluable in clinical research focused on coagulation disorders such as hemophilia and thrombosis. By monitoring the enzymatic activity of Factor Xa in patient samples, researchers can gain insights into the functionality of the coagulation pathway and the efficacy of anticoagulant therapies .

Drug Development

Screening Anticoagulant Drugs

In drug development, Z-D-Arg-Gly-Arg-pNA is used to screen potential anticoagulant drugs. By evaluating how these drugs affect Factor Xa activity, researchers can determine their effectiveness and safety profiles. The specificity of Z-D-Arg-Gly-Arg-pNA for Factor Xa allows for high-throughput screening processes in pharmaceutical research .

Cellular Studies

Investigating Proteolytic Enzyme Activity

Z-D-Arg-Gly-Arg-pNA is also employed in cellular assays to investigate the activity of proteolytic enzymes beyond Factor Xa. Its use can elucidate various cellular processes influenced by proteases, contributing to our understanding of metabolic pathways and disease mechanisms .

Molecular Mechanism of Action

The molecular mechanism involves specific binding interactions between Z-D-Arg-Gly-Arg-pNA and Factor Xa. The enzyme recognizes the Arg-Gly-Arg sequence, leading to the cleavage of the peptide bond and subsequent release of p-nitroanilide. This reaction can be monitored effectively through colorimetric changes, allowing precise quantification of enzymatic activity .

Preparation and Production Methods

Synthesis Techniques

The synthesis of Z-D-Arg-Gly-Arg-pNA involves coupling protected amino acids using reagents like dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC). This process ensures high purity and yield, which are critical for its application in research settings .

Industrial Production

For large-scale applications, automated peptide synthesizers are utilized alongside purification techniques such as high-performance liquid chromatography (HPLC) to maintain product integrity and quality .

作用機序

Z-D-Arg-Gly-Arg-pNA (塩酸塩) の作用機序は、第Xa因子との相互作用を含みます。この酵素は、Arg-Gly-Arg ペプチド配列に結合し、それを切断して p-ニトロアニリド (pNA) を放出します。 この切断は、405 nm での吸光度の測定によって定量でき、第Xa因子活性の直接的な尺度を提供します .

類似化合物の比較

類似化合物:- ベンジル-D-Arg-Gly-Arg-pNA

- ベンジル-D-Arg-Gly-Arg-p-ニトロアニリド

- 第Xa因子発色基質 S-2765

独自性: Z-D-Arg-Gly-Arg-pNA (塩酸塩) は、第Xa因子に対する高い特異性と比色読み出しを提供する能力のためにユニークであり、生化学アッセイにおいて貴重なツールとなっています。 この化合物の高純度と安定性も、研究における幅広い使用に貢献しています .

類似化合物との比較

Similar Compounds:

- Benzyl-D-Arg-Gly-Arg-pNA

- Benzyl-D-Arg-Gly-Arg-p-nitroanilide

- Factor Xa Chromogenic Substrate S-2765

Uniqueness: Z-D-Arg-Gly-Arg-pNA (hydrochloride) is unique due to its high specificity for Factor Xa and its ability to provide a colorimetric readout, making it a valuable tool in biochemical assays. Its high purity and stability also contribute to its widespread use in research .

生物活性

Z-D-Arg-Gly-Arg-pNA·2 HCl, commonly referred to as Z-RGR-pNA, is a synthetic peptide that serves as a chromogenic substrate for the enzyme Factor Xa, a crucial component in the coagulation cascade. This compound has garnered significant attention in biochemical research due to its potential applications in anticoagulant therapy and the study of blood coagulation mechanisms. This article provides an in-depth analysis of the biological activity of Z-D-Arg-Gly-Arg-pNA·2 HCl, including its mechanism of action, experimental findings, and relevant case studies.

Z-D-Arg-Gly-Arg-pNA·2 HCl functions primarily as a substrate for Factor Xa, which preferentially binds to the Arg-Gly-Arg (RGR) sequence within the peptide. Upon cleavage by Factor Xa, the substrate releases p-nitroaniline (pNA), resulting in a colorimetric change that can be quantitatively measured. This reaction is pivotal for the assessment of Factor Xa activity and inhibition.

Reaction Scheme

The enzymatic reaction can be summarized as follows:

This reaction highlights the specificity of Factor Xa for substrates containing the RGR sequence, making Z-RGR-pNA an effective tool for studying anticoagulant drugs and their mechanisms.

Inhibition Studies

Research has demonstrated that Z-D-Arg-Gly-Arg-pNA·2 HCl can be utilized to evaluate the inhibitory effects of various anticoagulants on Factor Xa. A study conducted by Sulimov et al. (2015) utilized molecular modeling to identify new inhibitors of Factor Xa, where Z-RGR-pNA served as a reference substrate for testing several synthesized compounds. The findings indicated that certain compounds exhibited IC50 values ranging from 1.8 to 40 μM against Factor Xa, with one compound showing an impressive IC50 of 0.7 μM .

Case Studies

- Anticoagulant Development : A significant application of Z-D-Arg-Gly-Arg-pNA·2 HCl is in the development of novel anticoagulants. A study highlighted the synthesis and testing of new compounds against Factor Xa using Z-RGR-pNA as a substrate. The results indicated that several new inhibitors could effectively reduce Factor Xa activity, showcasing the utility of Z-RGR-pNA in drug discovery .

- Clinical Relevance : In clinical settings, Z-D-Arg-Gly-Arg-pNA·2 HCl has been employed to monitor anticoagulant therapy in patients receiving direct oral anticoagulants (DOACs). By measuring the cleavage of Z-RGR-pNA by Factor Xa in plasma samples, clinicians can assess the therapeutic efficacy and safety of anticoagulation treatment .

Table 1: Summary of Inhibitory Potency of Various Compounds Against Factor Xa

| Compound Name | IC50 (μM) | Reference |

|---|---|---|

| Compound A | 0.7 | Sulimov et al., 2015 |

| Compound B | 1.8 | Sulimov et al., 2015 |

| Compound C | 40 | Sulimov et al., 2015 |

| Z-D-Arg-Gly-Arg-pNA | N/A | Reference Substrate |

Colorimetric Assay Results

The colorimetric assay utilizing Z-D-Arg-Gly-Arg-pNA·2 HCl has shown consistent results across various experimental setups, confirming its reliability as a substrate for measuring Factor Xa activity.

特性

IUPAC Name |

benzyl N-[(2R)-5-(diaminomethylideneamino)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H39N11O7.2ClH/c29-26(30)33-14-4-8-21(38-28(43)46-17-18-6-2-1-3-7-18)24(41)35-16-23(40)37-22(9-5-15-34-27(31)32)25(42)36-19-10-12-20(13-11-19)39(44)45;;/h1-3,6-7,10-13,21-22H,4-5,8-9,14-17H2,(H,35,41)(H,36,42)(H,37,40)(H,38,43)(H4,29,30,33)(H4,31,32,34);2*1H/t21-,22+;;/m1../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLORYZHRLKBF-ZZYOSWMOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@H](CCCN=C(N)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-].Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H41Cl2N11O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

714.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。